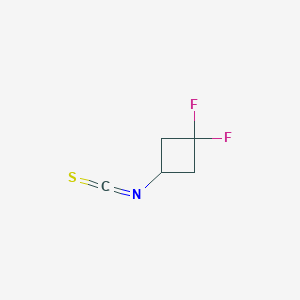
1,1-Difluoro-3-isothiocyanatocyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-3-isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2NS It is characterized by the presence of two fluorine atoms and an isothiocyanate group attached to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-isothiocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with fluorinating agents and isothiocyanate sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and isothiocyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Difluoro-3-isothiocyanatocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Addition: Nucleophiles such as primary amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Fluorine-substituted cyclobutane derivatives.
Addition Products: Thiourea derivatives.
Oxidation/Reduction Products: Various oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-3-isothiocyanatocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-3-isothiocyanatocyclobutane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a labeling reagent in biochemical studies. The fluorine atoms contribute to the compound’s stability and influence its interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Difluoro-3-isocyanocyclobutane
- 1,1-Difluoro-3-isobutylcyclopentane
- Fluoropyrrolidines
Comparison: 1,1-Difluoro-3-isothiocyanatocyclobutane is unique due to the presence of both fluorine atoms and an isothiocyanate group on a cyclobutane ring. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, fluoropyrrolidines, while also fluorinated, do not possess the isothiocyanate group, which limits their reactivity in certain applications .
Eigenschaften
Molekularformel |
C5H5F2NS |
|---|---|
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
1,1-difluoro-3-isothiocyanatocyclobutane |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 |
InChI-Schlüssel |
FSIDNHAMFGRURQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)

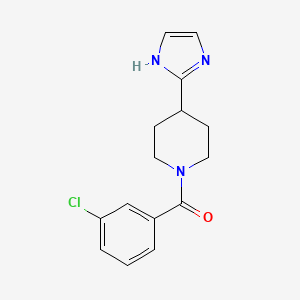
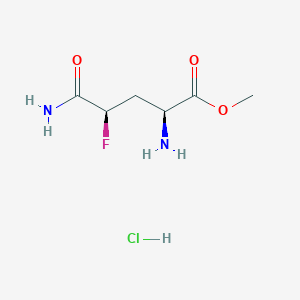

![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

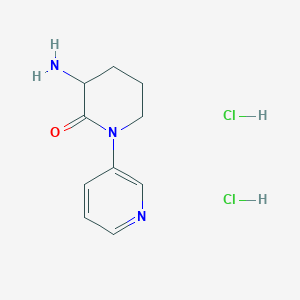
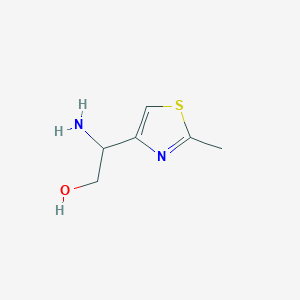
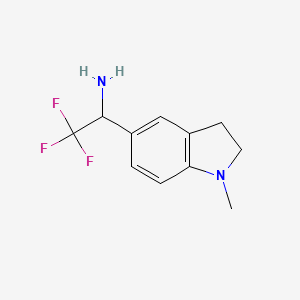
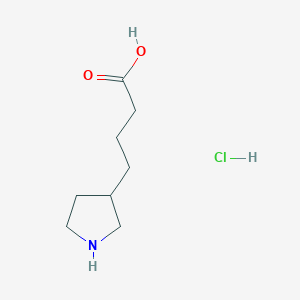
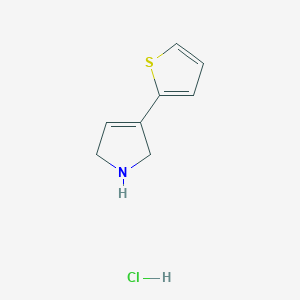
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
